molecular formula C11H14N2O2 B1385850 (Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine CAS No. 1020979-58-1

(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine

Cat. No.: B1385850
CAS No.: 1020979-58-1
M. Wt: 206.24 g/mol
InChI Key: ACPMSHXAMQLMBR-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine” is a chemical compound with the molecular formula C11H14N2O2 . It is also known by its CAS number 1020979-58-1 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropylmethyl group, a 3-nitrophenyl group, and a methylamine group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 206.24 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the search results .

Scientific Research Applications

CNPMA has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, which are molecules composed of amino acids. CNPMA has also been used in organic reactions, such as the synthesis of aryl-substituted cyclopropanes. Additionally, CNPMA has been used in drug delivery systems, such as liposomes, which are used to deliver drugs to specific parts of the body.

Mechanism of Action

The mechanism of action of CNPMA is not fully understood. However, it is believed that CNPMA acts as a proton donor in organic reactions, allowing for the formation of new compounds. Additionally, CNPMA is believed to interact with the active sites of enzymes, allowing for the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNPMA are not fully understood. However, it is believed that CNPMA can interact with the active sites of enzymes, allowing for the formation of new compounds. Additionally, CNPMA is believed to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

CNPMA has several advantages and limitations for lab experiments. One advantage of CNPMA is its versatility, as it can be used in a variety of scientific research applications. Additionally, CNPMA is relatively easy to synthesize, allowing for large quantities to be produced. One limitation of CNPMA is its lack of solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for CNPMA. One potential direction is to explore its use in drug delivery systems, such as liposomes. Additionally, CNPMA could be used in the development of new peptides and organic compounds. Additionally, CNPMA could be used to study its biochemical and physiological effects, in order to better understand its mechanism of action. Finally, CNPMA could be used in the development of new synthetic methods, such as the synthesis of aryl-substituted cyclopropanes.

Properties

IUPAC Name

1-cyclopropyl-N-[(3-nitrophenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPMSHXAMQLMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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